DLPG

Membrane Biophysics Lipid Phase Behavior Differential Scanning Calorimetry

Generic phosphatidylglycerol cannot substitute for DLPG in assays where acyl chain composition dictates membrane fluidity, enzyme specificity, or phase behavior. This high-purity (>99%) 1,2-dilinoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) ensures experimental reproducibility. • Defined di-(18:2) chains maintain a liquid-disordered phase at room temperature (Tm -3.7°C), critical for GUVs, supported bilayers, and peptide-membrane studies. • Preferred substrate for human cardiolipin synthase (EC 2.7.8.41); using saturated-chain PGs yields inaccurate kinetic parameters. • Enables calcium-induced phase separation and domain formation studies distinct from POPG or DOPG. • Supplied with full analytical documentation; immediate shipping available for research quantities.

Molecular Formula C30H58NaO10P
Molecular Weight 632.7 g/mol
Cat. No. B1148514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDLPG
SynonymsDLPG
Molecular FormulaC30H58NaO10P
Molecular Weight632.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1
InChIKeyCIRSYGHBBDDURM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgSolvent:nonePurity:98+%Physical solid

DLPG (Dilinoleoylphosphatidylglycerol) for Research Procurement: Chemical Identity and Core Specifications


Dilinoleoylphosphatidylglycerol (DLPG) is an anionic phospholipid belonging to the phosphatidylglycerol (PG) class, characterized by the presence of two linoleoyl (C18:2) acyl chains esterified at the sn-1 and sn-2 positions of the glycerol backbone [1]. Its molecular formula is C42H75O10P with a molecular weight of 771 g/mol [1]. As a PG species, DLPG shares a common phosphoglycerol headgroup with other widely used research lipids such as POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol) and DOPG (1,2-dioleoyl-sn-glycero-3-phosphoglycerol), but its specific unsaturated acyl chain composition confers distinct biophysical and biochemical properties that are critical for membrane biophysics and enzyme specificity studies [1].

Why DLPG is Not Interchangeable: The Procurement Case Against Generic Phosphatidylglycerol Substitution


Procurement of a generic 'phosphatidylglycerol' lipid is not a scientifically valid substitute for DLPG. While sharing a common headgroup, the acyl chain composition dictates the lipid's biophysical behavior in model membranes and its recognition as a substrate by specific enzymes. For instance, the gel-to-liquid crystalline phase transition temperature (Tm) and the subsequent membrane fluidity profile are uniquely determined by the length and unsaturation of the fatty acyl chains [1]. Substituting DLPG with a more saturated analog like POPG or a different unsaturated analog like DOPG will yield membranes with different permeability, lateral diffusion coefficients, and phase behaviors, thereby invalidating experimental outcomes that are sensitive to the physical state of the bilayer [1]. Furthermore, certain metabolic enzymes exhibit pronounced acyl chain specificity, showing greater catalytic activity with dilinoleoyl species compared to those containing palmitoyl or other acyl groups [2]. Using a different PG species in such assays would result in inaccurate kinetic measurements and flawed mechanistic interpretations.

Quantitative Differentiation of DLPG: A Comparative Evidence Guide for Scientific Selection


Phase Transition Temperature (Tm) in Na+ Buffer: DLPG vs. POPG

DLPG exhibits a lower gel-to-liquid crystalline phase transition temperature (Tm) compared to its mixed-acyl chain analog POPG, resulting in a more fluid membrane at physiologically relevant temperatures [1]. Differential scanning calorimetry (DSC) on aqueous dispersions in excess Na+ at pH 7 revealed that POPG undergoes its main phase transition at −2.0 ± 1.3 °C, whereas DLPG transitions at a measurably lower temperature of −3.7 ± 1.9 °C [1].

Membrane Biophysics Lipid Phase Behavior Differential Scanning Calorimetry

Differential Response to Divalent Cations: DLPG Exhibits Unique Ca2+-Induced Mesomorphism Distinct from POPG

The thermotropic behavior of DLPG and POPG diverge significantly in the presence of physiological concentrations of Ca2+ [1]. While both lipids display complex mesomorphism upon exposure to excess Ca2+, the specific thermal events recorded by differential scanning calorimetry for DLPG do not occur at the same temperatures as those for POPG [1]. This indicates the formation of distinct intermediate structures and aggregates that are unique to the DLPG lipid matrix [1].

Membrane Biophysics Lipid-Protein Interaction Calcium Signaling

Enhanced Membrane Permeability for Cell-Penetrating Peptides: DLPG Membranes Outperform DOPG

Lipid bilayers composed of DLPG demonstrate superior permeability to cell-penetrating peptides (CPPs) compared to those composed of DOPG [1]. A study using the single giant unilamellar vesicle (GUV) method quantified the entry rate of a fluorescently-labeled oligoarginine peptide (CF-R9). The rate of peptide internalization into GUVs composed of a DLPG/DTPC (2/8) mixture was found to be greater than the rate into GUVs composed of a DOPG/DOPC (2/8) mixture [1].

Drug Delivery Peptide Therapeutics Membrane Transport

Enzymatic Substrate Preference: DLPG is a Preferred Substrate for Human Cardiolipin Synthase

Human cardiolipin synthase (EC 2.7.8.41) exhibits a clear substrate preference for the dilinoleoyl species of phosphatidylglycerol over those containing saturated fatty acyl chains [1]. According to the BRENDA enzyme database, the enzyme is reported to be 'more active with dioleoyl and dilinoleoyl species of phosphatidylglycerol than with species with one or two palmitoyl groups' [1]. This finding classifies DLPG as a kinetically favorable substrate in the biosynthesis of cardiolipin, a crucial mitochondrial lipid.

Lipid Metabolism Enzymology Cardiolipin Biosynthesis

Thermostabilization of Membrane Protein Complexes: DLPG Performance is Comparable to DOPG and POPG

In a study on the stabilization of the photosynthetic cytochrome b6f lipoprotein complex, the melting temperature (Tm) of the complex was measured in the presence of various purified lipids [1]. The data show that DLPG, POPG, and DOPG confer a similar degree of thermal stabilization to the complex, increasing its Tm to 63.7 °C, 63.8 °C, and 64.4 °C, respectively [1]. This near-identical thermostabilization indicates that for this specific function, the PG headgroup is the primary determinant, with the acyl chain composition playing a lesser role.

Membrane Protein Stability Structural Biology Photosynthesis

Attenuation of RSV-Induced IL-8 Production: DLPG Shows Lower Potency Compared to POPG

In a cell-based assay of respiratory syncytial virus (RSV) infection, various molecular species of PG were tested for their ability to attenuate viral-elicited IL-8 production [1]. The data show that DLPG has an apparent IC50 value for this effect, but its potency is demonstrably lower than that of POPG. While exact IC50 values are not provided in the figure legend, the results indicate a statistically significant difference in Bmax/2 values, with DLPG showing reduced binding/effectiveness compared to POPG (*P < 0.05 and **P < 0.01) [1].

Lipidomics Immunology Antiviral Research

Optimal Use Cases for DLPG: Matching Its Unique Properties to Research and Industrial Applications


Biophysical Studies of Model Membranes Requiring a Low Tm and High Fluidity

DLPG is an ideal lipid for constructing model membranes, such as giant unilamellar vesicles (GUVs) and supported lipid bilayers, where a fluid phase must be maintained at or below room temperature [1]. Its low gel-to-liquid crystalline phase transition temperature of -3.7 °C ensures the bilayer remains in a biologically relevant liquid-disordered state for most experimental conditions, facilitating studies on lateral diffusion, membrane protein reconstitution, and peptide-membrane interactions that are sensitive to the physical state of the bilayer [1].

Enzymatic Assays for Cardiolipin Synthase and Related Lipid-Modifying Enzymes

For in vitro enzymatic studies, particularly those involving human cardiolipin synthase (EC 2.7.8.41), DLPG is a preferred and physiologically relevant substrate [2]. Its use is essential for obtaining accurate kinetic parameters, as the enzyme demonstrates higher catalytic activity towards dilinoleoyl-PG species compared to those with saturated acyl chains [2]. Using alternative PGs would lead to an underestimation of enzyme activity and potentially flawed conclusions regarding lipid metabolic pathways.

Investigating Calcium-Dependent Membrane Processes and Lipid Phase Transitions

DLPG serves as a powerful tool for dissecting the role of divalent cations in membrane biology. Its unique and complex thermotropic mesomorphism in the presence of Ca2+, which is distinct from that of POPG, allows for the study of calcium-induced lipid phase separations, domain formation, and the structural prerequisites for events like vesicle aggregation and fusion [1]. This makes DLPG a valuable component in assays studying calcium-dependent protein-membrane interactions.

Development and Testing of Cell-Penetrating Peptide (CPP)-Based Delivery Systems

The enhanced permeability of DLPG-containing membranes to cell-penetrating peptides, such as oligoarginine (R9), positions it as a superior lipid matrix for developing and optimizing lipid-based drug delivery vehicles [1]. Formulations incorporating DLPG may facilitate more efficient internalization of therapeutic cargo in vitro, and serve as a relevant model system for studying the mechanistic steps of CPP translocation across biological membranes [1].

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